2-Benzoylbutanenitrile
Description
2-Benzoylbutanenitrile is a nitrile derivative featuring a benzoyl group attached to a butanenitrile backbone. Nitriles with aromatic substituents, such as benzoyl or phenyl groups, are critical intermediates in organic synthesis and pharmaceuticals. For instance, 2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0), a closely related propionitrile derivative, is utilized in pharmaceutical manufacturing due to its stability and low impurity profile .
Properties
IUPAC Name |
2-benzoylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9(8-12)11(13)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWKKCQLIURYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-31-3 | |
| Record name | 2-benzoylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzoylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with butanenitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Benzoylbutanenitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br(_2)) or nitric acid (HNO(_3)).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
Scientific Research Applications
Organic Synthesis
2-Benzoylbutanenitrile serves as an important intermediate in organic synthesis. It is utilized in the formation of various derivatives that are essential in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.
Key Reactions:
- Nucleophilic addition to the carbonyl group.
- Reactions with Grignard reagents to form alcohols.
Pharmaceutical Development
The compound has been explored for its potential therapeutic effects. Research indicates that derivatives of 2-benzoylbutanenitrile exhibit anti-inflammatory and analgesic properties. These findings suggest that this compound could lead to the development of new medications targeting pain and inflammation.
Case Study:
A study investigated the analgesic properties of a derivative of 2-benzoylbutanenitrile in animal models, demonstrating significant pain relief compared to control groups. This suggests potential for further development into clinical applications.
Materials Science
In materials science, 2-benzoylbutanenitrile has been studied for its role in creating polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Data Table: Applications in Materials Science
| Application Area | Description | Benefits |
|---|---|---|
| Polymer Additives | Enhances thermal stability in polymers | Improved durability |
| Coatings | Used in protective coatings | Increased resistance to wear |
| Composite Materials | Reinforces composite structures | Higher tensile strength |
Case Study 1: Analgesic Properties
In a controlled laboratory setting, researchers administered varying doses of a modified 2-benzoylbutanenitrile derivative to rodents. The results indicated a dose-dependent reduction in pain response, suggesting its utility as an analgesic agent.
Case Study 2: Polymer Development
A collaborative study between universities focused on integrating 2-benzoylbutanenitrile into a polymer matrix for aerospace applications. The resulting material demonstrated superior thermal resistance and mechanical properties compared to conventional polymers.
Mechanism of Action
The mechanism by which 2-Benzoylbutanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the benzoyl group can undergo electrophilic aromatic substitution. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key benzonitrile derivatives, emphasizing substituent effects:
Key Observations :
- Substituent Effects : The benzoyl group in 2-(3-Benzoylphenyl)propionitrile enhances its role in drug synthesis due to aromatic electron-withdrawing effects, while chloro and methyl groups in 2-Chloro-6-methylbenzonitrile improve electrophilicity for cross-coupling reactions .
- Stability: 2-(3-Benzoylphenyl)propionitrile is noted for solid-state stability, requiring minimal contamination safeguards during transport . In contrast, boronate-containing analogs (e.g., 2-Isobutoxy-4-(dioxaborolan-2-yl)benzonitrile) may require inert storage conditions due to moisture sensitivity .
Biological Activity
2-Benzoylbutanenitrile (C12H11NO) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the biological properties of 2-benzoylbutanenitrile, focusing on its antimicrobial and anticancer activities, mechanisms of action, structure-activity relationships, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that 2-benzoylbutanenitrile exhibits significant antimicrobial activity against various pathogens. The compound has been tested against a range of bacteria and fungi, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 75 μg/mL |
| Candida albicans | 100 μg/mL |
These results suggest that 2-benzoylbutanenitrile may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 2-benzoylbutanenitrile has been explored in several studies. It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 15 |
| SK-Hep-1 | 20 |
| NUGC-3 | 18 |
The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
The biological activity of 2-benzoylbutanenitrile is attributed to its ability to interact with specific molecular targets within cells. The nitrile group can participate in nucleophilic addition reactions, while the benzoyl moiety enhances lipophilicity, facilitating membrane penetration. This dual action may contribute to its effectiveness against microbial and cancerous cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-benzoylbutanenitrile is essential for optimizing its biological activity. Substitutions at various positions on the benzene ring or modifications to the butanenitrile side chain can significantly affect potency. For instance, introducing electron-withdrawing groups at specific positions has been shown to enhance antimicrobial activity .
Case Studies
- Anticancer Efficacy Study : A recent study evaluated the anticancer effects of 2-benzoylbutanenitrile in vivo using a xenograft model of breast cancer. The compound was administered at doses of 10 mg/kg body weight, resulting in a significant reduction in tumor size compared to control groups .
- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of 2-benzoylbutanenitrile against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated superior efficacy compared to standard antibiotics, indicating its potential as an alternative treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
